4-(3-methyl-3H-diazirin-3-yl)butan-1-ol
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Overview
Description
4-(3-methyl-3H-diazirin-3-yl)butan-1-ol is a chemical compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom. This compound is of significant interest in various scientific fields due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methyl-3H-diazirin-3-yl)butan-1-ol typically involves the formation of the diazirine ring followed by the attachment of the butanol moiety. One common method involves the reaction of a suitable precursor with a diazirine-forming reagent under controlled conditions. The reaction conditions often require low temperatures and the presence of a catalyst to ensure the formation of the diazirine ring without decomposition.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-(3-methyl-3H-diazirin-3-yl)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The diazirine ring can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group typically yields a ketone or aldehyde, while reduction of the diazirine ring can lead to the formation of amines.
Scientific Research Applications
4-(3-methyl-3H-diazirin-3-yl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a photoaffinity label to study molecular interactions.
Biology: Employed in the investigation of protein-ligand interactions.
Medicine: Utilized in the development of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of complex organic molecules and materials science.
Mechanism of Action
The mechanism of action of 4-(3-methyl-3H-diazirin-3-yl)butan-1-ol involves the formation of reactive intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, allowing for the study of molecular interactions and the identification of binding sites. The diazirine ring plays a crucial role in this process, as it can form highly reactive carbene intermediates.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-methyl-3H-diazirin-3-yl)butanoic acid
- 3-(3-(But-3-yn-1-yl)-3H-diazirin-3-yl)propanoic acid
- 2-(3-But-3-ynyl-3H-diazirin-3-yl)-ethanol
Uniqueness
4-(3-methyl-3H-diazirin-3-yl)butan-1-ol is unique due to its combination of a diazirine ring and a butanol moiety. This structure allows for versatile reactivity and a wide range of applications in various scientific fields. The presence of the hydroxyl group also provides additional functionalization opportunities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(3-methyldiazirin-3-yl)butan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-6(7-8-6)4-2-3-5-9/h9H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWIBPRBYJPHJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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